molecular formula C14H22N2O3 B2730327 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea CAS No. 1421453-68-0

1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea

Cat. No.: B2730327
CAS No.: 1421453-68-0
M. Wt: 266.341
InChI Key: CALYSZDJALEQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a chemical compound offered for research and development purposes. This urea derivative features a cyclohexyl group and a furan-containing hydroxypropyl side chain, a structural motif found in compounds investigated for various biological activities. Urea derivatives are a significant class of molecules in medicinal chemistry, with published research exploring their potential as inhibitors of enzymes like soluble epoxide hydrolase (sEH) . The distinct structure of this compound may be of interest for studying structure-activity relationships (SAR), particularly in projects focused on enzyme inhibition or modulating biological pathways. The furan ring, a common heterocycle in bioactive molecules, contributes to the compound's potential for interaction with biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before use.

Properties

IUPAC Name

1-cyclohexyl-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c17-12(13-7-4-10-19-13)8-9-15-14(18)16-11-5-2-1-3-6-11/h4,7,10-12,17H,1-3,5-6,8-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALYSZDJALEQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the reaction of cyclohexyl isocyanate with 3-(furan-2-yl)-3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

  • Oxidation products include furan-2,3-dione derivatives.
  • Reduction products include alcohols or amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    This compound serves as a valuable building block in organic synthesis, facilitating the development of novel compounds. Its unique structure allows for various chemical modifications, which can lead to the synthesis of derivatives with enhanced properties or functionalities.
  • Biochemical Probing
    In biological research, 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a candidate for elucidating complex biological processes.
  • Therapeutic Potential
    The compound has been explored for potential therapeutic properties, particularly in anti-inflammatory and anticancer research. Studies suggest that it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting beneficial effects in these contexts.
  • Industrial Applications
    In the industrial sector, this compound is utilized in developing specialty chemicals and materials with tailored properties. Its unique chemical characteristics allow it to be employed in formulating products that require specific performance attributes.

Case Studies

  • Anti-inflammatory Activity
    A study investigated the anti-inflammatory effects of 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea in vitro using macrophage cell lines. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties
    Research conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at certain concentrations, leading to cell cycle arrest and apoptosis. These findings highlight its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea with two analogous compounds from literature:

Compound Substituents Molecular Weight Solubility Key Functional Groups
1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea (Target) Cyclohexyl, 3-(furan-2-YL)-3-hydroxypropyl ~309.36* Moderate polarity (hydroxy) Urea, furan, hydroxyl
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () Chloroethyl, nitroso, cyclohexyl 214.66 Lipid-soluble Nitrosourea, chloroethyl
1-Cyclohexyl-3-[3-(4,5-dichloro-3-methyl-pyrazol-1-yl)-propyl]-urea () Cyclohexyl, 3-(4,5-dichloro-3-methyl-pyrazol-1-yl)-propyl 333.257 Likely lipophilic (Cl, methyl) Urea, dichloropyrazole

*Estimated based on formula C₁₄H₂₃N₂O₃.

Key Observations:

  • Nitrosourea () : The nitroso and chloroethyl groups enhance lipophilicity, enabling CNS penetration and rapid plasma degradation (half-life: 5 min initial phase; 1 hr secondary phase) .
  • Dichloropyrazole Urea () : Electronegative chlorine atoms and a methyl group on the pyrazole ring likely improve metabolic stability and target affinity compared to the furan-based target compound .

Metabolic and Pharmacokinetic Profiles

  • Target Compound: The hydroxyl group may promote glucuronidation or sulfation, enhancing renal excretion. Limited BBB penetration is expected due to moderate polarity.
  • Nitrosourea (): Rapid degradation in plasma generates reactive intermediates (e.g., isocyanates), which contribute to its carcinostatic activity but also systemic toxicity. Excretion is primarily renal, with 24-hour clearance in rodents .
  • Dichloropyrazole Urea (): No metabolic data is available, but chlorine substituents typically resist oxidation, suggesting slower hepatic metabolism compared to the target compound .

Research Findings and Data Analysis

Stability and Degradation Pathways

  • The nitrosourea analog () undergoes rapid hydrolysis in plasma, forming hydroxydiazoalkane and isocyanate intermediates . In contrast, the target compound’s hydroxypropyl-furan side chain may stabilize the urea backbone, reducing spontaneous degradation.
  • The dichloropyrazole urea () likely exhibits higher chemical stability due to electron-withdrawing chlorine atoms, which protect the pyrazole ring from oxidative metabolism .

Biological Activity

1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a novel compound belonging to the class of substituted ureas. Its unique structure, featuring a cyclohexyl ring and a furan-2-yl hydroxypropyl moiety, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is C14H22N2O3C_{14}H_{22}N_{2}O_{3} with a molecular weight of 266.34 g/mol. The compound's structure can be represented as follows:

ComponentDescription
Common Name 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea
CAS Number 1421453-68-0
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol

Biological Activity Overview

The biological activity of 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea has been investigated in various studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays revealed that derivatives with similar structural motifs showed IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.01 µM to 31.5 µM against different cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colon cancer) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It is hypothesized that the compound could affect pathways involved in tumor growth and metastasis, such as the Aurora-A kinase pathway, which has been linked to various cancers .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anti-inflammatory Properties : A study focused on the anti-inflammatory effects showed that related compounds could significantly reduce inflammation markers in vivo, suggesting that this urea derivative might also possess similar properties.
  • Cytotoxicity Assessment : In a comparative analysis, derivatives were tested against standard chemotherapy agents, demonstrating comparable or superior efficacy in inhibiting tumor cell growth .

Q & A

Q. What are the common synthetic routes for 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts alkylation to introduce the cyclohexyl group (if not pre-functionalized) .
  • Coupling reactions between furan derivatives and hydroxypropyl intermediates, often using carbodiimide-based reagents (e.g., DCC) to form urea linkages .
  • Purification via column chromatography or recrystallization to isolate the product .

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions.
  • Control reaction temperatures (e.g., 0–5°C for coupling steps to reduce racemization) .
  • Catalysts like DMAP can accelerate urea bond formation .

Q. How is the structural integrity of 1-Cyclohexyl-3-[3-(furan-2-YL)-3-hydroxypropyl]urea confirmed post-synthesis?

Key analytical methods include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR to verify cyclohexyl, furan, and hydroxypropyl moieties via characteristic shifts (e.g., furan protons at δ 6.2–7.4 ppm; urea NH signals at δ 5.5–6.5 ppm) .
  • Mass spectrometry (MS) :
    • High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₅N₂O₃: ~293.18 g/mol) .
  • HPLC with UV detection to assess purity (>95% is standard for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the urea group’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

SAR strategies include:

  • Modifying substituents :
    • Replace the cyclohexyl group with bulkier (e.g., adamantyl) or polar (e.g., pyridyl) groups to enhance target binding .
    • Vary the hydroxypropyl chain length to optimize solubility and membrane permeability .
  • Functional group substitutions :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to improve metabolic stability .
  • Comparative assays : Test analogs against parent compound in parallel to quantify potency shifts .

Q. What strategies can resolve contradictions in reported biological activities across studies?

Contradictions may arise from assay variability or differential target interactions. Solutions include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., apoptosis induction via caspase-3 activation) .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Molecular docking : Simulate interactions with targets like EGFR or PI3K using AutoDock Vina, guided by the urea group’s hydrogen-bonding motifs .
  • Live-cell imaging : Track intracellular localization via fluorescent tagging (e.g., BODIPY derivatives) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes to measure half-life (t₁/₂) .
    • Caco-2 permeability : Assess absorption potential .
  • In vivo PK : Administer to rodent models and quantify plasma concentrations via LC-MS/MS .
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzymatic inhibition data between in vitro and cellular assays?

Potential causes and solutions:

  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Cellular uptake limitations : Measure intracellular compound levels via LC-MS and adjust dosing .
  • Redox interference : Include controls for ROS generation, which may artifactually inhibit enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.